2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Glyoxalase-I kinetics Enzyme substrate profiling 2-Oxoaldehyde detoxification

2-(4-Methoxyphenyl)-2-oxoacetaldehyde (synonym: 4-methoxyphenylglyoxal, 4-MOPG; CAS 1076-95-5 anhydrous; CAS 16208-17-6 hydrate) is a para-methoxy-substituted arylglyoxal belonging to the phenylglyoxal class of α-ketoaldehydes. It bears a reactive α-dicarbonyl motif, with an electron-donating 4-methoxy group that modulates electrophilicity and biological target engagement relative to the unsubstituted parent phenylglyoxal.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 1076-95-5
Cat. No. B092130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-2-oxoacetaldehyde
CAS1076-95-5
Synonyms4-methoxyphenylglyoxal
para-methoxyphenylglyoxal
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C=O
InChIInChI=1S/C9H8O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-6H,1H3
InChIKeyLNZBSIXPXJKKDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)-2-oxoacetaldehyde (CAS 1076-95-5): Arylglyoxal Building Block with Quantifiable Differentiation for Targeted Procurement


2-(4-Methoxyphenyl)-2-oxoacetaldehyde (synonym: 4-methoxyphenylglyoxal, 4-MOPG; CAS 1076-95-5 anhydrous; CAS 16208-17-6 hydrate) is a para-methoxy-substituted arylglyoxal belonging to the phenylglyoxal class of α-ketoaldehydes [1]. It bears a reactive α-dicarbonyl motif, with an electron-donating 4-methoxy group that modulates electrophilicity and biological target engagement relative to the unsubstituted parent phenylglyoxal [2]. The compound is commercially available as an anhydrous solid (MW 164.16 g/mol, C₉H₈O₃) or as the hydrate (MW 182.18 g/mol, C₉H₁₀O₄), with a typical purity of ≥95% . Its bifunctional aldehyde–ketone architecture supports nucleophilic addition, cyclocondensation, and multicomponent reactions, positioning it as a versatile synthetic intermediate for heterocyclic libraries [3].

Why Generic Substitution of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde with Other Arylglyoxals Fails: Evidence-Based Procurement Rationale


Arylglyoxals are not functionally interchangeable. The para-methoxy substituent in 4-MOPG produces a quantifiably distinct biological and chemical profile compared to its meta-isomer, the unsubstituted parent phenylglyoxal, and other para-substituted analogs. In glyoxalase-I kinetics, 4-MOPG exhibits a KM of 0.01 mM—the lowest among 11 tested substrates and 4-fold lower than phenylglyoxal (KM 0.04 mM), translating to measurably higher enzyme affinity [1]. In anion transport inhibition, the para-isomer (4-MOPG) yields a transporter half-lifetime of 24.7 min, while the meta-isomer (3-MOPG) produces a 4.6-fold faster inactivation (5.4 min) under identical conditions [2]. These positional and substituent-dependent differences mean that substituting 4-MOPG with phenylglyoxal, 3-MOPG, or other analogs introduces uncontrolled variables in experimental kinetics, target engagement, and synthetic outcome. Procurement decisions must therefore be guided by specific, quantitative performance data rather than class-level assumptions.

2-(4-Methoxyphenyl)-2-oxoacetaldehyde: Quantitative Head-to-Head Evidence for Scientific Selection and Procurement


Glyoxalase-I Substrate Affinity: 4-MOPG vs. Phenylglyoxal and 10 Other Substrates (KM Comparison)

4-MOPG (p-methoxyphenylglyoxal) demonstrates the highest affinity for rat glyoxalase-I (EC 4.4.1.5) among all tested 2-oxoaldehyde substrates, with a KM of 0.01 mM. This is 4-fold lower (higher affinity) than the unsubstituted parent phenylglyoxal (KM 0.04 mM), 3-fold lower than the meta-isomer 3-MOPG (KM 0.03 mM), and 2-fold lower than p-chloro-, p-bromo-, and p-methylphenylglyoxal (KM 0.02 mM each). The KM was determined using enzyme purified from rat liver and erythrocytes [1].

Glyoxalase-I kinetics Enzyme substrate profiling 2-Oxoaldehyde detoxification

Anion Transport Inhibition Kinetics: Para (4-MOPG) vs. Meta (3-MOPG) Positional Isomer Differentiation

In a direct head-to-head study, Betakis et al. (1992) demonstrated that the positional isomers 4-MOPG (para) and 3-MOPG (meta) differ markedly in their inactivation kinetics of sulfate exchange across the human red blood cell membrane. At identical concentration (2 mM), pH (8.0), and temperature (37°C), the half-lifetime of the anion transporter (band 3 protein) was 24.7 min for 4-MOPG versus 5.4 min for 3-MOPG—a 4.6-fold difference. Both reagents obeyed pseudo-first-order kinetics, and the rate of inactivation increased with pH and reagent concentration. This establishes that the para-methoxy substitution confers a slower, more controllable inactivation profile relative to the meta isomer [1].

Band 3 protein Anion exchange inhibition Erythrocyte membrane transport

Binding Site Identity with 4-Hydroxy-3-nitrophenylglyoxal (HNPG): Mechanistic Selectivity vs. Other Phenylglyoxal Derivatives

Betakis et al. (1992) established that 4-MOPG binds at the same site on band 3 protein as the reversibly acting phenylglyoxal derivative 4-hydroxy-3-nitrophenylglyoxal (HNPG). Chloride ions protect the transporter against inhibition by both 4-MOPG and 3-MOPG, and the stilbene disulfonate transport inhibitor DNDS (4,4′-dinitrostilbene-2,2′-disulfonate) interacts with the binding of both methoxy isomers. Critically, unlike HNPG—which acts reversibly—4-MOPG produces progressive, time-dependent irreversible inhibition consistent with covalent arginine modification. This mechanistic distinction places 4-MOPG in the irreversible arginine-specific reagent category alongside phenylglyoxal, while sharing the HNPG binding locus [1]. By contrast, the positively charged derivative 4-(trimethylammonioacetylamido)phenylglyoxal fails to inhibit transport entirely, as shown in a prior structure–activity study of phenylglyoxal derivatives [2].

Arginine-specific reagent Band 3 binding site Reversible vs. irreversible inhibition

Multicomponent Reaction Utility: One-Pot Telescoped Synthesis of Furan-2(5H)-one and Benzofuran Derivatives with Quantified Yields

4-MOPG serves as a key arylglyoxal component in one-pot, three-component telescoped reactions with Meldrum's acid and various nucleophiles. Komogortsev et al. (2021) reported that the reaction of 4-MOPG with Meldrum's acid and indole in MeCN, followed by acid-catalyzed cyclization, delivers 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one in 74% isolated yield [1]. The same group achieved a 74% yield for 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid using 5-hydroxy-4,7-dimethyl-2H-chromen-2-one as the nucleophilic partner [2]. Lichitsky et al. (2022) extended this to acetovanillone, obtaining 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, with the structure confirmed by ¹H, ¹³C NMR and HRMS [3]. The methoxy group enhances the electron density of the aromatic ring, favorably influencing the condensation and cyclization steps compared to electron-deficient arylglyoxals.

Multicomponent reaction Heterocyclic synthesis Atom economy

Physicochemical Identity and Handling Profile: LogP Differentiation from Phenylglyoxal and Stability Constraints for Procurement Planning

The para-methoxy group shifts the lipophilicity of 4-MOPG relative to the parent phenylglyoxal. The predicted LogP of 4-MOPG hydrate is 1.01 , compared with experimentally reported LogP values of 0.92–0.95 for phenylglyoxal [1], representing an increase in calculated partition coefficient consistent with the added methoxy substituent. The anhydrous form (CAS 1076-95-5, MW 164.16, C₉H₈O₃) is stable as a solid but undergoes rapid decomposition when heated or dissolved in water . The commercially predominant hydrate form (CAS 16208-17-6, MW 182.18, C₉H₁₀O₄) exhibits a melting point of 104–111°C (or 126–128°C depending on source) and a boiling point of 145–147°C at 13 mmHg, and is hygroscopic, requiring storage at −20°C under inert atmosphere . These handling constraints differ from phenylglyoxal monohydrate (mp ~76°C, bp 142°C/125 mmHg), affecting solvent selection and long-term storage protocols.

Lipophilicity Stability and storage Hydrate vs. anhydrous form

2-(4-Methoxyphenyl)-2-oxoacetaldehyde: Evidence-Anchored Application Scenarios for Scientific and Industrial Procurement


Glyoxalase-I Substrate Selectivity Studies: High-Affinity Aryl Probe Development

With a KM of 0.01 mM—the lowest among all tested arylglyoxal substrates at rat glyoxalase-I—4-MOPG serves as the optimal aryl probe for studying glyoxalase-I substrate selectivity and catalytic mechanism. Researchers comparing glyoxalase-I activity across tissues (liver, erythrocyte, brain, kidney) or evaluating competitive inhibitors can use 4-MOPG as the highest-affinity reference substrate to detect subtle kinetic changes. Its 4-fold affinity advantage over phenylglyoxal (KM 0.04 mM) and 3-fold advantage over the meta-isomer (KM 0.03 mM) provide measurable kinetic resolution for structure–activity relationship (SAR) studies [1].

Band 3 Protein Structure–Function Studies: Position-Selective Irreversible Labeling with Defined Kinetics

4-MOPG uniquely combines the well-characterized HNPG binding site on band 3 with irreversible, time-dependent inhibition, offering a half-lifetime of 24.7 min at 2 mM (pH 8.0, 37°C) [1]. This 4.6-fold slower inactivation relative to the meta-isomer (3-MOPG, t₁/₂ = 5.4 min) allows for precisely timed arginine modification experiments. The chloride-protectable binding and competitive interaction with DNDS (a classic band 3 inhibitor) confirm target specificity [1]. This profile is ideal for radiolabeling, cross-linking, and site-directed mutagenesis validation studies of band 3 arginine residues, where the faster-acting meta-isomer would preclude controlled labeling.

Diversity-Oriented Heterocyclic Library Synthesis via Telescoped Multicomponent Reactions

4-MOPG has been validated in at least three structurally distinct one-pot, three-component telescoped reactions with Meldrum's acid, each delivering novel heterocyclic scaffolds in 74% isolated yield: furan-2(5H)-ones (with indole) [1], furo[2,3-f]chromen-3-yl acetic acids (with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one) [2], and benzofuran-3-yl acetic acids (with acetovanillone) [3]. The consistent 74% yield across these disparate nucleophiles demonstrates the robustness of this building block for parallel synthesis of screening libraries, with the electron-donating 4-methoxy group facilitating the key condensation and cyclization steps.

Irreversible Arginine-Specific Probe for Erythrocyte Membrane Transport Research

As an irreversible arginine-specific reagent with a defined binding site, 4-MOPG enables loss-of-function studies on the band 3 anion exchanger (AE1, SLC4A1) that cannot be achieved with reversible probes like HNPG. The pseudo-first-order inactivation kinetics, pH-dependent reactivity, and protection by physiological chloride concentrations (as demonstrated by Betakis et al. [1]) allow researchers to titrate the degree of transport inhibition and correlate it with biochemical or functional endpoints. The compound's established interaction with DNDS and flufenemate—but not phloretin or phloridzin—further defines its pharmacological binding profile on band 3 for multiplexed transporter studies.

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